molecular formula C14H17BrN2 B018936 (R)-5-Bromo-3-[(1-methyl-2-pyrrolidinyl)methyl]-1H-indole CAS No. 143322-57-0

(R)-5-Bromo-3-[(1-methyl-2-pyrrolidinyl)methyl]-1H-indole

Cat. No. B018936
M. Wt: 293.2 g/mol
InChI Key: JCXOJXALBTZEFE-GFCCVEGCSA-N
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Description

Synthesis Analysis

  • Synthesis and Characterization

    The synthesis involves electrophilic substitution reactions, utilizing starting materials like 4-bromo aniline and undergoing processes like Japp-Klingemann and Fischer indole cyclization reactions (Mogulaiah, Sundar, & Tasleem, 2018).

  • Fischer Cyclization

    A method to synthesize heterocycles containing 5-bromo-1H-pyrrolo[2,3-b]pyridine framework, including variants of the target compound, through Fischer indole cyclization in polyphosphoric acid (Alekseyev, Amirova, & Terenin, 2015).

Molecular Structure Analysis

Chemical Reactions and Properties

  • C-H Activation/Cyclization

    Rh(III)-catalyzed C-H activation/cyclization for divergent synthesis of heterocycles like pyrimido[1,6-a]indol-1(2H)-ones, showcasing the compound's reactivity (Zhang, Zheng, & Cui, 2014).

  • Rh/Cu-catalyzed Transformations

    Multi-step cascade transformations involving the cleavage of multiple bonds and construction of new ones, demonstrating complex chemical reactivity (Li, Wang, Zhang, Hui‐Jun Zhang, & Wen, 2015).

Physical Properties Analysis

Chemical Properties Analysis

  • Brønsted Acid Catalysis

    The compound’s interaction with Brønsted acid catalysts in cycloaddition reactions, demonstrating its chemical versatility (Bera & Schneider, 2016).

  • Gold(I)-catalyzed Synthesis

    The compound's role in gold(I)-catalyzed synthesis of indoles, highlighting its usefulness in organic synthesis (Matsuda, Naoe, Oishi, Fujii, & Ohno, 2015).

Scientific Research Applications

  • Miki et al. (2006) suggest that (R)-5-Bromo-3-[(1-methyl-2-pyrrolidinyl)methyl]-1H-indole is a potential chemical for scientific research applications (Miki et al., 2006).

  • Le Borgne et al. (2003) found that a related compound, 5-bromo-1-ethyl-3-methyl-2-[(phenyl)(1H-1,2,4-triazol-1-yl)methyl]-1H-indole, inhibits retinoic acid metabolism with significant inhibition rates (Le Borgne et al., 2003).

  • Barakat et al. (2017) reported that the compound 5-((5-bromo-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione indole has good thermal stability up to 215°C (Barakat et al., 2017).

  • Očenášová et al. (2015) observed that 5-brominated spirobrassinol methyl ethers and related derivatives showed a partial increase in anticancer activity on leukemia cell lines (Očenášová et al., 2015).

  • Macor et al. (1994) demonstrated that indoles containing the 3-(pyrrolidin-2(R)-ylmethyl) group have shown equal or improved serotonergic activity, particularly at 5-HT1 receptors (Macor et al., 1994).

  • Cole et al. (2005) discovered that 5-arylsulfonylamido-3-(pyrrolidin-2-ylmethyl)-1H-indoles are high-affinity 5-HT6 receptor ligands with potent agonist and moderate antagonist activity (Cole et al., 2005).

  • Nirogi et al. (2011) found that rigidized 1-aryl sulfonyl tryptamines with rigidized side chains display potent binding affinity for the 5-HT6 receptor and show activity in animal models of cognition (Nirogi et al., 2011).

properties

IUPAC Name

5-bromo-3-[[(2R)-1-methylpyrrolidin-2-yl]methyl]-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BrN2/c1-17-6-2-3-12(17)7-10-9-16-14-5-4-11(15)8-13(10)14/h4-5,8-9,12,16H,2-3,6-7H2,1H3/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCXOJXALBTZEFE-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC1CC2=CNC3=C2C=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC[C@@H]1CC2=CNC3=C2C=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80458106
Record name 5-Bromo-3-[[(2R)-1-methyl-2-pyrrolidinyl]methyl]-1H-indole
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Molecular Weight

293.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-5-Bromo-3-[(1-methyl-2-pyrrolidinyl)methyl]-1H-indole

CAS RN

143322-57-0
Record name 5-Bromo-3-[[(2R)-1-methyl-2-pyrrolidinyl]methyl]-1H-indole
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Record name 5-Bromo-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indole, (R)-
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Record name 5-Bromo-3-[[(2R)-1-methyl-2-pyrrolidinyl]methyl]-1H-indole
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Record name (R)-5-bromo-3-(1-methyl-2-pyrrolidinyl methyl)-1H-indole
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Record name (R)-5-bromo-3-(1-methyl-2-pyrrolinylmethyl)-1H-indole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
BC DIRECTIVE - 2003 - acma.us
►B COUNCIL DIRECTIVE of 27 July 1976 on the approximation of the laws of the Member States relating to cosmetic products (76/7 Page 1 This document is meant purely as a …
Number of citations: 270 www.acma.us
Z Gyenes - Rep. Work. Tech. Work. Group Seveso …, 2011 - publications.jrc.ec.europa.eu
“The new system, which was called" Globally Harmonized System of Classification and Labelling of Chemicals (GHS)", addresses classification of chemicals by types of hazard and …
Number of citations: 1 publications.jrc.ec.europa.eu

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